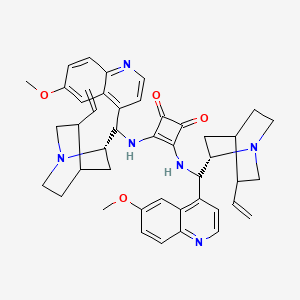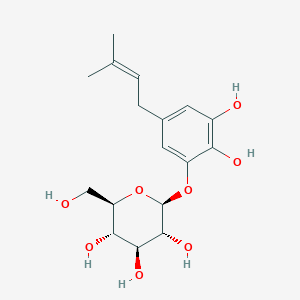![molecular formula C19H29O3- B14763858 3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate is an organic compound with a complex structure It is characterized by the presence of a phenoxy group attached to a hexanoate backbone, which is further substituted with dimethyl and trimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate typically involves the reaction of 2,5-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate. This intermediate is then reacted with 2,2,5-trimethylhexanoic acid or its derivatives under esterification conditions to yield the final product. Common reagents used in these reactions include alkyl halides, acid chlorides, and catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of substituted phenoxy derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxy derivatives.
Reduction: Alcohols.
Substitution: Substituted phenoxy compounds.
科学的研究の応用
3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. Pathways involved include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- Ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate
- Ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate
- N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxy-4-(methylthio)benzamide
Uniqueness
3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate is unique due to its specific substitution pattern and the presence of both phenoxy and hexanoate groups. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C19H29O3- |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
3-[2-(2,5-dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate |
InChI |
InChI=1S/C19H30O3/c1-13(2)11-16(19(5,6)18(20)21)9-10-22-17-12-14(3)7-8-15(17)4/h7-8,12-13,16H,9-11H2,1-6H3,(H,20,21)/p-1 |
InChIキー |
MBSQDSRABPSSEP-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C=C1)C)OCCC(CC(C)C)C(C)(C)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)
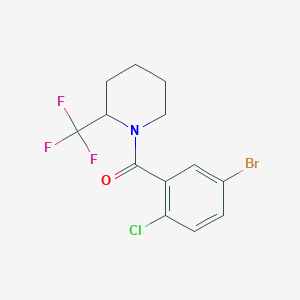
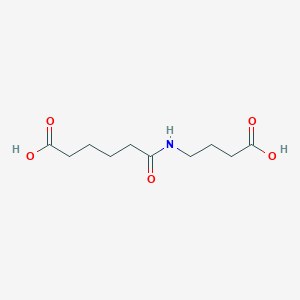

![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
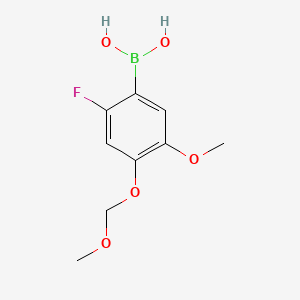
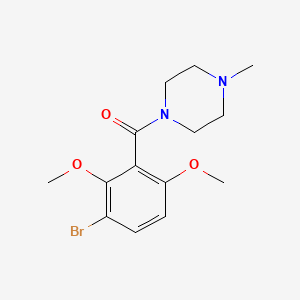

![Benzo[3,4]cyclohepta[1,2-d]imidazole](/img/structure/B14763814.png)

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)
